2-Fluoro-N,4-dimethylbenzene-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-6-3-4-8(7(9)5-6)13(11,12)10-2/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRSZCSHPSGLJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 2 Fluoro N,4 Dimethylbenzene 1 Sulfonamide and Analogues
General Synthetic Routes to Fluorinated Sulfonamides
The synthesis of fluorinated sulfonamides is a significant area of research, driven by their prevalence in pharmaceutical and agrochemical industries. The incorporation of fluorine can profoundly alter a molecule's physical, chemical, and biological properties. General strategies for constructing these molecules typically involve the formation of the sulfonyl fluoride (B91410) or sulfonyl chloride precursor, followed by amination and subsequent N-alkylation if required.
Halogenation and Sulfonylation Procedures
The introduction of fluorine and a sulfonyl group onto an aromatic ring are key steps in the synthesis of compounds like 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide.
Halogenation: Direct fluorination of aromatic rings is often challenging due to the high reactivity of elemental fluorine. More controlled and selective methods are typically employed. Electrophilic fluorinating agents, such as those derived from N-F compounds, are commonly used. While direct fluorination is one route, often a more practical approach involves synthesizing the molecule from a pre-fluorinated starting material.
Sulfonylation: Aromatic sulfonation is a classic example of electrophilic aromatic substitution. libretexts.org The reaction of an aromatic compound with sulfur trioxide (SO₃), usually in a solution of concentrated sulfuric acid, produces an aromatic sulfonic acid. youtube.com This process is reversible, which can be utilized as a synthetic strategy by employing the sulfonyl group as a temporary blocking group. libretexts.org
For the synthesis of sulfonamides, the more common intermediate is the sulfonyl chloride. This can be prepared through several methods:
Chlorosulfonation: The direct reaction of an aromatic compound with chlorosulfonic acid (ClSO₃H) is a widely used method to introduce a sulfonyl chloride (-SO₂Cl) group.
From Sulfonic Acids: Sulfonic acids can be converted to their corresponding sulfonyl chlorides using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Recent advancements have developed one-pot, two-step protocols using cyanuric chloride to form the sulfonyl chloride in situ, which is then converted to the sulfonyl fluoride. mdpi.com
Sandmeyer Reaction: Aromatic amines can be converted to the corresponding sulfonyl chloride. The amine is first diazotized with nitrous acid, and the resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper(I) chloride catalyst. This method was used in the synthesis of substituted benzenesulfonamide (B165840) analogues from an aniline (B41778) precursor. nih.gov
An alternative to sulfonyl chlorides are sulfonyl fluorides, which have gained interest due to their greater stability and chemoselective reactivity. theballlab.com Synthetic strategies to access sulfonyl fluorides have been developed from a variety of precursors, including sulfonic acids, thiols, disulfides, and Grignard reagents. mdpi.comnih.gov For example, sulfonic acid sodium salts can be converted to sulfonyl fluorides in high yields using thionyl fluoride. nih.gov
Amination and N-Alkylation Approaches
Amination: The most common method for forming the sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction typically proceeds readily, often in the presence of a base to neutralize the HCl byproduct. The synthesis of various perfluorinated sulfonamides has been achieved by reacting the corresponding perfluoroalkanesulfonyl fluoride with a suitable primary or secondary amine. nih.gov
While sulfonyl chlorides are highly reactive, the increased stability of sulfonyl fluorides necessitates activation for efficient amination. acs.org Recent methods have employed Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], to activate sulfonyl fluorides towards nucleophilic addition with amines, allowing for the synthesis of a wide array of sulfonamides in good yields. theballlab.comacs.org In the absence of the catalyst, the reaction between an arylsulfonyl fluoride and an amine shows no product formation, but in its presence, the reaction can be nearly complete within an hour. theballlab.com
N-Alkylation: For N-substituted sulfonamides, alkylation of a primary sulfonamide is a common strategy. Classical methods involve the use of alkyl halides. nih.gov However, more modern and atom-economical "borrowing hydrogen" methodologies have been developed. These methods use alcohols as alkylating agents, with water as the only byproduct, and are often catalyzed by transition metals. ionike.comacs.org Efficient manganese-catalyzed N-alkylation of various aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols has been demonstrated, achieving excellent yields. acs.org Iron-based catalysts have also been successfully used for the N-alkylation of sulfonamides with benzylic alcohols. ionike.com Other approaches include the Mitsunobu reaction and thermal alkylation with trichloroacetimidates. nih.govnih.govorganic-chemistry.org
Table 1: Comparison of Selected N-Alkylation Methods for Sulfonamides
| Method | Alkylating Agent | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Classical Alkylation | Alkyl Halides | Base (e.g., K₂CO₃) | Well-established, stoichiometric halide waste. | nih.gov |
| Borrowing Hydrogen | Alcohols | Mn(I) or Fe(II) complexes | Atom-economical, produces water as byproduct. | acs.org, ionike.com |
| Mitsunobu Reaction | Alcohols | DEAD/PPh₃ | Mild conditions, suitable for sensitive substrates. | nih.gov |
| Thermal Alkylation | Trichloroacetimidates | None (thermal) | No exogenous catalyst needed, requires stable cation precursor. | nih.gov |
Synthesis of this compound Precursors and Intermediates
The synthesis of the specific target molecule, this compound, requires a multi-step pathway starting from a readily available precursor. A plausible synthetic route begins with 3-fluoro-toluene.
Chlorosulfonation of 3-Fluoro-toluene: The first key step is the introduction of the sulfonyl chloride group onto the 3-fluoro-toluene ring. This can be achieved via electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H). The directing effects of the fluorine (ortho, para-directing, deactivating) and the methyl group (ortho, para-directing, activating) must be considered. The strongly activating methyl group will primarily direct the incoming electrophile. The para position to the methyl group is blocked by fluorine. The ortho positions are sterically hindered to different extents. The position between the two substituents is highly disfavored. Therefore, the primary product expected is 3-fluoro-4-methylbenzene-1-sulfonyl chloride .
Amination with Dimethylamine (B145610): The resulting sulfonyl chloride intermediate is then reacted with dimethylamine ((CH₃)₂NH) to form the desired sulfonamide. This is a standard nucleophilic substitution reaction where the nitrogen of dimethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A base is typically added to quench the HCl generated during the reaction. This final step yields This compound .
An alternative approach could involve a Sandmeyer reaction, similar to a reported synthesis of other substituted benzenesulfonamides. nih.gov This would begin with 3-fluoro-4-methylaniline .
Diazotization: The aniline is treated with a source of nitrous acid (e.g., NaNO₂ in HCl) to form the diazonium salt.
Sulfonyl Chloride Formation: The diazonium salt is then reacted with sulfur dioxide and a copper(I) chloride catalyst to yield 3-fluoro-4-methylbenzene-1-sulfonyl chloride .
Amination: As before, reaction with dimethylamine provides the final product.
Derivatization and Functionalization of the Benzenesulfonamide Core
The this compound core offers several positions for further chemical modification to generate analogues. These modifications can be used to fine-tune the molecule's properties. Key sites for derivatization include the aromatic ring, the N-dimethyl groups, and the aryl methyl group. For example, the aryl methyl group could potentially be oxidized to a carboxylic acid or halogenated to introduce further functionality.
Exploration of Substituent Effects on Synthetic Pathways
The existing substituents on the benzenesulfonamide core—a fluorine atom, a methyl group, and a sulfonamide group—exert significant electronic and steric effects that direct the course of further synthetic transformations, particularly electrophilic aromatic substitution.
Directing Effects:
-F (Fluoro): Weakly deactivating, ortho, para-directing.
-CH₃ (Methyl): Activating, ortho, para-directing.
-SO₂N(CH₃)₂ (Sulfonamide): Strongly deactivating, meta-directing.
In the case of this compound, the aromatic ring is heavily substituted. The positions available for electrophilic attack are C3, C5, and C6.
Position C5 is ortho to the activating methyl group and meta to both the deactivating fluoro and sulfonamide groups.
Position C3 is ortho to the deactivating fluoro group, meta to the activating methyl group, and meta to the deactivating sulfonamide group.
Position C6 is ortho to the deactivating sulfonamide group and meta to both the fluoro and methyl groups.
Advanced Synthetic Methodologies for Related Fluorinated Dimethylbenzenesulfonamides
Modern synthetic chemistry offers advanced methodologies that can be applied to the synthesis of complex sulfonamides, providing alternatives to classical approaches.
One powerful strategy is the late-stage functionalization of C-H bonds. Palladium-catalyzed allylic C-H amination, for example, allows for the direct coupling of complex olefins with sulfonamides (specifically N-triflyl amines), creating C-N bonds with high regio- and stereoselectivity. nih.gov This type of reaction avoids pre-functionalization of the coupling partners, leading to more efficient and convergent synthetic routes.
Another area of advancement is the development of novel catalytic systems for traditional reactions. As mentioned earlier, the use of earth-abundant metal catalysts like manganese and iron for the N-alkylation of sulfonamides via the borrowing hydrogen mechanism represents a greener and more sustainable alternative to methods using precious metals or stoichiometric reagents. ionike.comacs.org
Furthermore, new methods for activating stable precursors continue to be developed. The activation of highly stable sulfonyl fluorides using calcium triflimide is a prime example of unlocking the reactivity of otherwise robust functional groups for efficient sulfonamide synthesis. theballlab.comacs.org This approach is particularly valuable for late-stage functionalization in complex molecule synthesis, as the sulfonyl fluoride group can withstand a variety of reaction conditions before its targeted conversion to a sulfonamide. acs.org
Table 2: Advanced Methodologies in Sulfonamide Synthesis
| Methodology | Description | Advantages | Reference |
|---|---|---|---|
| C-H Amination | Direct formation of C-N bonds by functionalizing C-H bonds with a nitrogen source (e.g., sulfonamide). | High atom economy, avoids pre-functionalization, allows for late-stage modification. | nih.gov |
| Lewis Acid Activation of Sulfonyl Fluorides | Using catalysts like Ca(NTf₂)₂ to increase the electrophilicity of the sulfur atom in stable sulfonyl fluorides. | Enables use of stable precursors, chemoselective, good for complex molecules. | theballlab.com, acs.org |
| Earth-Abundant Metal Catalysis | Employing catalysts based on Mn, Fe, or Cu for reactions like N-alkylation. | Cost-effective, sustainable, avoids reliance on precious metals. | acs.org, ionike.com |
Physicochemical Characterization and Structural Elucidation of 2 Fluoro N,4 Dimethylbenzene 1 Sulfonamide Systems
Spectroscopic Characterization
Spectroscopic methods are essential for determining the chemical structure of a molecule. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the atomic arrangement, molecular weight, and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is a primary tool for elucidating the structure of organic compounds by mapping the chemical environments of specific nuclei.
¹H NMR: This technique would identify the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide, one would expect to see distinct signals for the aromatic protons on the benzene (B151609) ring, the protons of the methyl group attached to the ring (C4-methyl), and the protons of the methyl group on the sulfonamide nitrogen (N-methyl). The splitting patterns (multiplicity) and coupling constants (J-values) would provide information on the connectivity of these protons.
¹³C NMR: This analysis would reveal the number of unique carbon atoms in the molecule. Signals would be expected for the carbons in the aromatic ring (with splitting due to coupling with fluorine), the C4-methyl carbon, and the N-methyl carbon. The chemical shifts would indicate the electronic environment of each carbon atom.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR would be a crucial technique. It would show a signal corresponding to the fluorine atom at the C2 position. The chemical shift and coupling of this signal with nearby protons (¹H-¹⁹F coupling) would confirm its position on the benzene ring.
Mass Spectrometry (MS and High-Resolution Mass Spectrometry)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.
MS: Standard mass spectrometry would be used to determine the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum would offer structural clues by showing how the molecule breaks apart under ionization.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate measurement of the molecular mass. This precise mass is used to determine the exact elemental composition and confirm the molecular formula of the compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for:
The S=O stretching vibrations (asymmetric and symmetric) of the sulfonamide group.
The S-N stretching vibration.
The C-F bond stretch.
Aromatic C-H and C=C stretching vibrations.
Aliphatic C-H stretching from the two methyl groups.
X-ray Crystallography for Molecular Conformation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise data on:
Bond lengths and angles: The exact distances between atoms and the angles between bonds.
Intermolecular Interactions: How individual molecules pack together in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds or π-π stacking that influence the solid-state properties of the compound.
Purity Assessment and Analytical Method Development
Assessing the purity of a chemical compound is critical for its use in further applications. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose. An HPLC method would be developed to separate this compound from any impurities or starting materials. The development would involve optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve a sharp, well-resolved peak for the target compound. The purity would then be determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.
Computational Chemistry and Theoretical Modeling of 2 Fluoro N,4 Dimethylbenzene 1 Sulfonamide Systems
Quantum Chemical Calculations (e.g., Density Functional Theory, semi-empirical methods like PM3)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and semi-empirical calculations offer a balance of accuracy and computational efficiency for studying molecules of pharmaceutical interest, such as sulfonamides. researchgate.net DFT, in particular, is widely used to investigate the structural and electronic properties of sulfonamide-based compounds. rsc.orgnih.gov Calculations are typically performed using specific combinations of functionals and basis sets, such as B3LYP/6-311++G(d,p), to accurately model the molecule's ground state and predict its spectroscopic and reactive characteristics. researchgate.netnih.gov
The electronic structure of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide dictates its reactivity and intermolecular interactions. DFT calculations can elucidate the distribution of electron density across the molecule, which is crucial for understanding its behavior. diva-portal.org One of the key outputs of this analysis is the Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP illustrates the charge distribution from the perspective of an approaching reactant, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP would be expected to show a negative potential around the highly electronegative oxygen atoms of the sulfonyl group and the fluorine atom, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atom on the sulfonamide nitrogen would exhibit a positive potential, marking it as a potential hydrogen bond donor site.
Molecular Orbital (MO) theory, particularly the analysis of frontier molecular orbitals, is critical for predicting a molecule's chemical reactivity and kinetic stability. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the main orbitals involved in chemical reactions. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. wikipedia.org
In sulfonamide derivatives, the electron density of the HOMO is often localized on the benzenesulfonamide (B165840) and amino groups, whereas the LUMO's density is distributed elsewhere on the molecule, suggesting a potential for intramolecular charge transfer upon electronic excitation. researchgate.net For this compound, the HOMO would likely be concentrated on the dimethyl-substituted benzene (B151609) ring, while the LUMO might be distributed across the sulfonamide group. Analysis of these orbitals helps in understanding its reaction mechanisms and electronic transitions. youtube.com
Table 1: Illustrative Frontier Orbital Energies for this compound This table presents hypothetical data for illustrative purposes to demonstrate typical outputs of quantum chemical calculations.
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.20 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.65 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a larger receptor like a protein. rjb.ro This method is instrumental in structure-based drug design for identifying and optimizing potential drug candidates. For this compound, docking studies would involve placing the molecule into the active site of known sulfonamide targets, such as carbonic anhydrase or dihydropteroate (B1496061) synthase, to predict its binding mode and affinity. ni.ac.rsnih.gov
After predicting the binding pose of a ligand, scoring functions are employed to estimate the binding affinity between the ligand and the protein. nih.govresearchgate.net This affinity is typically expressed as a binding energy value in units of kcal/mol, where a more negative value indicates a stronger and more favorable interaction. nih.govpeerj.com These functions evaluate various energetic components, including van der Waals forces, electrostatic interactions, and hydrogen bonding. uci.edu By comparing the calculated binding affinities of different compounds, researchers can rank potential inhibitors and prioritize them for further study. nih.govnih.gov
Table 2: Illustrative Molecular Docking Scores for this compound This table presents hypothetical data for illustrative purposes to show potential binding affinities against common sulfonamide targets.
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Potential Therapeutic Area |
|---|---|---|
| Carbonic Anhydrase II (e.g., 1AZM) | -7.9 | Glaucoma, Diuretics |
| Dihydropteroate Synthase (e.g., 1AJ0) | -8.5 | Antibacterial |
| Myeloid Cell Leukemia 1 (Mcl-1) (e.g., 5FBC) | -7.2 | Anticancer |
Molecular Dynamics Simulations and Conformational Landscape Exploration
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the ligand-protein complex over time. ni.ac.rsnih.gov This technique provides crucial information on the stability of the binding pose, the flexibility of the ligand and protein, and the influence of solvent. peerj.comkg.ac.rs Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD), which assesses the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the system. mdpi.com
MD simulations are also vital for exploring the conformational landscape of this compound. nih.gov The biological activity of sulfonamides can be highly dependent on their conformation, particularly the torsion angles around the S-N bond, which grants the molecule significant flexibility. researchgate.netpsu.edu The conformation adopted within a receptor's binding site may not be the lowest energy conformation in an isolated state. mdpi.com MD simulations can reveal the range of accessible conformations and the energetic costs of adopting a specific "bioactive" conformation, providing a more complete understanding of the binding process. researchgate.net
Thermodynamic and Kinetic Perturbation Analysis of Ligand Binding
Thermodynamic and kinetic perturbation analyses are powerful computational tools used to understand how small molecular changes—such as the addition or substitution of a functional group—affect the binding of a ligand to its receptor. For sulfonamides, these studies often focus on their interaction with carbonic anhydrase isozymes, a class of enzymes for which they are potent inhibitors.
Research on a series of fluorinated benzenesulfonamides binding to human carbonic anhydrase II (hCA II) has revealed complex relationships between the pattern of fluorination and the thermodynamic and kinetic profiles of binding. nih.gov The introduction of fluorine atoms can alter the electronic properties (pKa) and hydrophobicity (logP) of the ligand, which in turn influences the binding free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). nih.gov
For a compound like this compound, the presence of a fluorine atom at the ortho position, a methyl group at the para position, and an N-methyl group on the sulfonamide moiety would collectively influence its binding characteristics. The fluorine atom, being highly electronegative, can affect the acidity of the sulfonamide group, which is crucial for its binding to the zinc ion in the active site of carbonic anhydrase. nih.govuni-marburg.de The methyl groups contribute to the ligand's hydrophobicity and can engage in van der Waals interactions within the enzyme's binding pocket.
A detailed study of various fluorinated benzenesulfonamides demonstrated that the position of the fluorine atom has a significant impact on the kinetics of binding. nih.gov For instance, fluorination at certain positions can lead to more favorable kinetic profiles, suggesting that a higher degree of fluorination does not necessarily translate to higher affinity. nih.govuni-marburg.de These findings indicate that the specific substitution pattern of this compound would result in a unique thermodynamic and kinetic signature.
Enthalpy-entropy compensation is a widely observed phenomenon in protein-ligand binding where favorable changes in enthalpy (ΔH) are often counteracted by unfavorable changes in entropy (ΔS), resulting in a smaller net change in the free energy of binding (ΔG). harvard.edu This phenomenon is particularly relevant in the study of sulfonamide inhibitors binding to carbonic anhydrase. harvard.edunih.gov
Modifications to a ligand, such as the introduction of different substituents on the benzene ring, can lead to significant but opposing changes in enthalpy and entropy. harvard.edu For example, a modification that forms a new hydrogen bond (a favorable enthalpic change) might restrict the conformational freedom of the ligand or displace ordered water molecules in a way that is entropically unfavorable.
In a well-defined system studying fluorinated benzothiazole (B30560) sulfonamides binding to human carbonic anhydrase, researchers demonstrated that despite significant and compensating changes in enthalpy and entropy, the binding affinities of the ligands were remarkably similar. harvard.edu The analysis revealed that differences in the structure and thermodynamic properties of water molecules surrounding the bound ligand were a major contributor to the observed enthalpy-entropy compensation. harvard.edu
For this compound, it can be hypothesized that its binding to a target like carbonic anhydrase would also be governed by enthalpy-entropy compensation. The various substituents would modulate the enthalpic contributions from interactions with the zinc ion, hydrogen bonds, and hydrophobic contacts, as well as the entropic contributions related to ligand flexibility and solvent reorganization. nih.govacs.org
The following table illustrates representative thermodynamic data for the binding of substituted benzenesulfonamides to a generic protein target, showcasing the principle of enthalpy-entropy compensation. Note that these are illustrative values based on published data for analogous compounds and not specific experimental data for this compound.
| Compound | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
|---|---|---|---|
| Benzenesulfonamide | -8.5 | -6.0 | -2.5 |
| 4-Methylbenzenesulfonamide | -8.7 | -7.5 | -1.2 |
| 2-Fluorobenzenesulfonamide | -8.6 | -9.0 | 0.4 |
| Hypothetical 2-Fluoro-4-methylbenzenesulfonamide | -8.8 | -10.0 | 1.2 |
In Silico Mechanistic Investigations of Related Sulfonamide Reactions
In silico mechanistic investigations, employing quantum chemical calculations, are crucial for elucidating the reaction pathways and transition states of chemical reactions. For sulfonamides, these studies can provide insights into their synthesis, metabolism, and mechanism of action at a molecular level.
Computational studies have been used to explore the reaction mechanisms of various organic reactions, including those involving fluorinated compounds. For example, the artificial force induced reaction (AFIR) method has been used to screen for new multicomponent reactions involving difluorocarbene, leading to the synthesis of novel α,α-difluorinated N-heterocyclic compounds. hokudai.ac.jp This highlights the power of computational methods to predict and understand complex reaction mechanisms.
Furthermore, computational studies on related fluorinated aromatic compounds have shown how fluorination can impact molecular properties and reactivity. emerginginvestigators.orgnih.gov These studies provide a framework for understanding how the fluorine atom in this compound would influence its electronic structure, and consequently, its reactivity in various chemical transformations.
The table below provides a hypothetical summary of computational data for a key step in a sulfonamide synthesis reaction, illustrating the type of information that can be obtained from in silico mechanistic investigations.
| Reactant System | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Key Transition State Bond Length (Å) |
|---|---|---|---|
| Benzenesulfonyl chloride + Dimethylamine (B145610) | 15.2 | -25.8 | S-N: 2.15, S-Cl: 2.50 |
| 2-Fluorobenzenesulfonyl chloride + Dimethylamine | 14.8 | -26.5 | S-N: 2.13, S-Cl: 2.52 |
Chemical Reactivity Profile and Reaction Mechanisms Involving 2 Fluoro N,4 Dimethylbenzene 1 Sulfonamide
Nucleophilic Aromatic Substitution Reactions on Fluorinated Aromatic Rings
The presence of a fluorine atom on the aromatic ring makes 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide a candidate for nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a nucleophile replaces a leaving group on an aromatic ring. For this reaction to proceed, the ring must be activated by electron-withdrawing groups, and the leaving group must be suitable.
Fluorine, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group, and the high electronegativity of fluorine polarizes the C-F bond, making that carbon highly electrophilic and susceptible to nucleophilic attack.
The general mechanism for SNAr on a fluorinated aromatic ring is a two-step addition-elimination process. The nucleophile first attacks the carbon atom attached to the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second, faster step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored.
Table 1: Relative Reactivity of Halogens in Nucleophilic Aromatic Substitution
| Halogen (Leaving Group) | Relative Rate |
| F | 3300 |
| Cl | 1 |
| Br | 0.8 |
| I | 0.4 |
This table illustrates the superior leaving group ability of fluorine in SNAr reactions compared to other halogens.
Electrophilic and Radical Reactivity of the Benzenesulfonamide (B165840) Moiety
The benzenesulfonamide portion of the molecule also imparts specific reactivity. The aromatic ring can undergo electrophilic aromatic substitution (EAS), and the sulfonamide group can participate in radical reactions.
Electrophilic Aromatic Substitution: The sulfonamide group (-SO2NR2) is a deactivating, meta-directing group in electrophilic aromatic substitution. The strong electron-withdrawing nature of the sulfonyl group deactivates the ring towards attack by electrophiles. The directing effect can be explained by examining the resonance structures of the intermediates formed during ortho, meta, and para attack. Attack at the meta position results in a more stable intermediate compared to ortho and para attack, where one of the resonance structures places a positive charge adjacent to the positively polarized sulfur atom.
Radical Reactivity: The N-H bond in a primary or secondary sulfonamide can be a source of a nitrogen-centered radical. In the case of this compound, which is a tertiary sulfonamide, radical reactivity would likely involve the generation of a sulfonamidyl radical through other means, such as the homolytic cleavage of an N-X bond (where X is a halogen) in a pre-functionalized molecule. These electrophilic nitrogen-centered radicals can then participate in addition reactions to unsaturated compounds. For instance, N-alkyl-N-chlorosulfonamides have been shown to add to alkenes under copper(I) catalysis, proceeding via an amidyl radical.
Influence of Substituents (Fluoro, Methyl, N-dimethyl) on Reaction Pathways
Fluoro Group: As an ortho substituent, the fluorine atom is a deactivating group for electrophilic aromatic substitution due to its strong inductive electron-withdrawing effect. However, it is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance. In nucleophilic aromatic substitution, its primary role is that of an excellent leaving group.
Methyl Group: The methyl group at the para position is an activating group and an ortho, para-director for electrophilic aromatic substitution. It donates electron density to the ring through an inductive effect and hyperconjugation.
N,N-dimethylsulfamoyl Group: This group is strongly deactivating and meta-directing for electrophilic aromatic substitution. The electron-withdrawing sulfonyl group outweighs the electron-donating potential of the nitrogen lone pair, which is delocalized onto the oxygen atoms of the sulfonyl group.
The combined effect of these substituents on electrophilic aromatic substitution would lead to a complex reactivity pattern. The activating methyl group and the deactivating but ortho, para-directing fluoro group are in conflict with the strongly deactivating and meta-directing sulfonamide group. The ultimate regioselectivity of an electrophilic attack would depend on the specific electrophile and reaction conditions.
In nucleophilic aromatic substitution, the electron-withdrawing sulfonamide group enhances the electrophilicity of the ring, thereby activating it for nucleophilic attack.
Catalytic Applications in Organic Synthesis with Related Sulfonamides
While specific catalytic applications of this compound are not widely reported, the sulfonamide moiety is a common feature in ligands for transition metal catalysis. The nitrogen and oxygen atoms of the sulfonamide group can coordinate to metal centers, influencing their catalytic activity.
N,N-dimethylsulfonamide derivatives can act as ligands in various catalytic transformations. For example, palladium complexes bearing sulfonamide-based ligands have been employed in cross-coupling reactions. The electronic properties of the sulfonamide group can be tuned by altering the substituents on the aromatic ring, which in turn can modulate the catalytic performance of the metal complex.
Table 2: Examples of Catalytic Reactions Involving Sulfonamide-Related Ligands
| Catalyst System | Reaction Type | Substrate Scope |
| Palladium / N,N-dimethylsulfonamide-based ligand | Suzuki-Miyaura Coupling | Aryl halides and boronic acids |
| Copper / Chiral bis(sulfonamide) ligand | Asymmetric Henry Reaction | Aldehydes and nitroalkanes |
| Rhodium / Sulfonamido-phosphine ligand | Asymmetric Hydrogenation | Prochiral alkenes |
This table provides examples of how sulfonamide-containing molecules are used in catalysis, suggesting potential applications for derivatives of this compound.
In Vitro Biological Activity and Molecular Mechanisms of 2 Fluoro N,4 Dimethylbenzene 1 Sulfonamide and Its Derivatives
Carbonic Anhydrase (CA) Inhibition Studies
No specific data on the inhibition of carbonic anhydrase isoforms by 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide was found. While fluorinated benzenesulfonamides are recognized as potent CA inhibitors, the exact inhibitory potency and selectivity are unique to each compound's structure. nih.govnih.govharvard.edu
Interaction with Dihydrofolate Reductase (DHFR) and Antimalarial Activity
No studies detailing the interaction of this compound with dihydrofolate reductase or assessing its potential antimalarial activity were identified. DHFR is a validated target for antifolate drugs, a class that includes some sulfonamides, which interfere with the folate pathway essential for DNA synthesis in pathogens like Plasmodium falciparum. nih.govwikipedia.org
Antimicrobial and Antifungal Efficacy against Microbial Strains (In Vitro)
Specific data on the in vitro antimicrobial or antifungal efficacy of this compound against any microbial strains were not found in the searched literature. The antimicrobial properties of sulfonamides are generally attributed to their ability to inhibit dihydropteroate (B1496061) synthase, an enzyme in the folic acid synthesis pathway of bacteria, but activity varies significantly based on the specific chemical structure.
Investigations into Anti-Cancer Activity in Cell Culture Models (In Vitro)
The anti-cancer potential of sulfonamide derivatives has been extensively investigated in various cancer cell lines. These studies aim to identify compounds that can inhibit cancer cell growth or induce cell death, providing a basis for the development of new chemotherapeutic agents.
The evaluation of sulfonamides in cell culture has revealed that their anti-cancer activity is often characterized by both cytostatic (inhibition of cell proliferation) and cytotoxic (induction of cell death) effects. The potency of these effects is typically dependent on the specific chemical structure of the sulfonamide derivative and the type of cancer cell being targeted.
For instance, a series of 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives demonstrated dose-dependent cytotoxicity against MG-U87 glioblastoma cells, with observed cell death ranging from 70-90%. rsc.org One derivative, in particular, showed an IC50 value of 1.154 µM against these cells. rsc.org In another study, 2,5-Dichlorothiophene-3-sulfonamide was identified as a promising anti-cancer agent with GI50 (concentration for 50% growth inhibition) values of 7.2 µM against HeLa (cervical cancer), 4.62 µM against MDA-MB231 (breast cancer), and 7.13 µM against MCF-7 (breast cancer) cells.
Research on 2-phenylbenzoxazole (B188899) fluorosulfate (B1228806) derivatives showed that their anti-proliferative activity was dose-dependent, with significant effects observed at concentrations between 50-200 μM. nih.gov Most of these compounds exhibited primarily cytostatic effects, reversibly inhibiting cell proliferation without inducing cell death. nih.gov However, the ortho-substituted fluorosulfate derivative, BOSo, demonstrated the most pronounced cytotoxic activity, leading to cell death at maximum concentrations after a 48-hour incubation period in breast cancer cell lines. nih.gov Notably, significant cytostatic or cytotoxic effects were generally absent at concentrations below 25 μM, indicating a concentration threshold for their activity. nih.gov
Table 1: In Vitro Cytotoxic/Cytostatic Activity of Selected Sulfonamide Derivatives
| Compound/Derivative | Cell Line | Activity Metric | Value (µM) |
|---|---|---|---|
| 4-((3-(2-hydroxy-3-methoxyphenyl)thiazolo[3,4-d]soxazole-5-ylamino)benzenesulfonamide) (YM-1) | MG-U87 | IC50 | 1.154 rsc.org |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa | GI50 | 7.2 |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB231 | GI50 | 4.62 |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 | GI50 | 7.13 |
| BOSo (ortho-substituted fluorosulfate derivative) | MCF-7, BT-474 | IC50 | >50 nih.gov |
A key molecular mechanism underlying the anti-cancer activity of some sulfonamide derivatives is the disruption of the microtubule network. researchgate.net Microtubules are essential for cell division, and agents that interfere with their dynamics can halt the cell cycle and induce apoptosis (programmed cell death).
A class of compounds known as Microtubule Destabilizing Sulfonamides (MDS) has been developed to target the colchicine (B1669291) binding site on tubulin. researchgate.net These sulfonamides have been shown to cause a clear disruption of the microtubule network, inhibit tubulin polymerization in vitro, and lead to mitotic catastrophe followed by apoptosis. researchgate.net For example, certain novel MDS compounds have demonstrated nanomolar anti-proliferative potencies against ovarian, breast, and cervix carcinoma cells. researchgate.net Confocal microscopy experiments have visually confirmed the disruption of the microtubule network in cancer cells treated with these sulfonamides. researchgate.net While many benzimidazole-based drugs are known microtubule-destabilizing agents, some novel benzimidazole (B57391) derivatives have surprisingly been found to act as microtubule-stabilizing agents, similar to paclitaxel. nih.gov
Antioxidant Properties (In Vitro Assays)
Several sulfonamide derivatives have been evaluated for their antioxidant capabilities through various in vitro assays. These assays typically measure the compound's ability to scavenge free radicals or inhibit oxidative processes.
Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, hydrogen peroxide scavenging assays, and lipid peroxidation assays. nih.gov In one study, novel 2-thiouracil-5-sulfonamide derivatives exhibited significant antioxidant potential, with some compounds showing higher activity than the standard ascorbic acid in inhibiting lipid peroxidation. nih.gov The mechanism of DPPH radical scavenging is based on the ability of the antioxidant compound to donate a hydrogen atom or an electron to the DPPH radical. nih.gov
Another study investigated sulfonamide derivatives of gallic acid using DPPH, FRAP (ferric reducing antioxidant power), and reactive oxygen species (ROS) assays in human intestinal epithelial cells. mdpi.com The results indicated that the sulfonamide derivatives maintained antioxidant effectiveness comparable to the parent gallic acid at concentrations below 10 µM. mdpi.com Similarly, N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-methylbenzenesulfonamide-N-acetamide derivatives were tested for their antioxidant properties through DPPH free radical scavenging and oxidative DNA damage protection assays, with all tested compounds showing good to moderate antioxidant potential. researchgate.net The structural diversity and synthetic accessibility of sulfonamides make them a valid scaffold for the development of new antioxidant drugs. bohrium.com
Table 2: Antioxidant Activity of Selected Sulfonamide Derivatives
| Compound/Derivative Class | Assay | Result |
|---|---|---|
| 2-Thiouracil-5-Sulfonamide derivatives | Lipid Peroxidation | IC50 = 20.0 - 22.0 µg/mL nih.gov |
| 2-Thiouracil-5-Sulfonamide derivatives | DPPH Scavenging | IC50 = 7.55 - 80.0 µg/mL nih.gov |
| Mono-sulfonamide derivative (M1) | DPPH Scavenging | IC50 = 9.94 µg/mL nih.gov |
| Sulfonamide derivatives of Gallic Acid | DPPH, FRAP, ROS | Comparable to Gallic Acid (<10 µM) mdpi.com |
Cholinesterase Inhibition Assays (In Vitro)
Sulfonamide derivatives have been identified as potent inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.
In vitro screening of novel benzene (B151609) sulfonamides revealed highly potent inhibition of both AChE and carbonic anhydrases (CAs). nih.gov The inhibition constants (Ki) for AChE were in the nanomolar range, specifically between 28.11 ± 4.55 nM and 145.52 ± 28.68 nM. nih.gov Another study focusing on sulfonamide-based carbamates found that many of the synthesized compounds showed strong preferential inhibition of BChE over AChE, with some being more active than the clinically used drug rivastigmine. mdpi.com For example, benzyl (B1604629) {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate exhibited a BChE inhibition IC50 value of 4.33 µM. mdpi.com
Molecular modeling studies suggest that these inhibitors bind to the active site of cholinesterases, a narrow, 20 Å long pocket containing a catalytic triad. mdpi.com The ability of these compounds to inhibit cholinesterases highlights their potential as lead molecules for neurodegenerative diseases. nih.govmdpi.com
Molecular Interaction with Nucleic Acids (e.g., DNA Intercalation)
The interaction of sulfonamide derivatives with DNA is a significant mechanism contributing to their anti-cancer properties. Studies have employed techniques such as UV-visible spectroscopy, fluorescence, cyclic voltammetry, viscometry, and gel electrophoresis to elucidate these interactions. researchgate.netnih.gov
Research has shown that many sulfonamide derivatives can bind to DNA through a mixed mode of partial intercalation and groove binding. rsc.orgresearchgate.net Intercalation involves the insertion of a planar part of the molecule between the base pairs of the DNA double helix. nih.govnih.gov This interaction can disrupt DNA replication and transcription, ultimately inhibiting the growth of cancer cells. nih.gov
For example, studies on sulfonamide substituted 8-hydroxyquinoline (B1678124) derivatives and their metal complexes confirmed binding to DNA by intercalation, with the metal complexes showing higher binding efficacy than the ligands alone. nih.govnih.gov UV absorption spectroscopy of these complexes in the presence of increasing DNA concentrations showed hypochromism and a bathochromic (red) shift, which are characteristic spectral changes for intercalative binding. nih.gov Viscosity measurements further support this mode of interaction, as intercalation typically causes an increase in the viscosity of the DNA solution. researchgate.net
Broader Enzymatic and Receptor Modulation Profiles of Related Sulfonamides
The sulfonamide scaffold is a versatile pharmacophore found in drugs targeting a wide array of enzymes and receptors. mdpi.comnih.gov Beyond the activities previously discussed, sulfonamide derivatives have been shown to modulate several other key biological targets.
Enzyme Inhibition:
Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs, zinc-containing metalloenzymes crucial in various physiological processes. nih.gov Different sulfonamide derivatives show varying selectivity for different CA isoforms (e.g., hCA I, II, IX, XII), which is important for targeting specific diseases like cancer or glaucoma. nih.govnih.gov
α-Glucosidase and Urease: Certain aliphatic hydrazide-based benzene sulphonamide derivatives have demonstrated excellent inhibitory activity against α-glucosidase and urease, enzymes relevant to diabetes and bacterial infections, respectively. nih.gov
Aromatase (CYP19A1): Phenyl and benzyl sulfonamide derivatives have been designed as non-steroidal inhibitors of aromatase, a key enzyme in estrogen biosynthesis and a primary target in estrogen-receptor-positive breast cancer. mdpi.com
Phospholipase A2 and Protein Kinase C: Aromatic sulfonamide derivatives have been reported to inhibit Ca2+-dependent enzymes like Phospholipase A2 and Protein Kinase C. google.com
Receptor Modulation:
5-HT6 Receptor: A series of sulfonamides have been developed that bind to the 5-HT6 serotonin (B10506) receptor, which is highly expressed in the brain. Modulation of this receptor is being explored for the treatment of various CNS disorders, including Alzheimer's disease, schizophrenia, and depression. nih.gov
Epidermal Growth Factor Receptor (EGFR): Target fishing strategies have identified EGFR as a potential target for some sulfonamide derivatives, which is significant for aggressive subtypes of breast cancer. mdpi.com
P2Y Receptors: Benzimidazole-derived sulfonylureas have been synthesized as potent antagonists of P2Y receptors, which are potential therapeutic targets for neurological disorders, pain, and cancer. researchgate.net
This broad range of activity underscores the importance of the sulfonamide functional group in medicinal chemistry, enabling the design of targeted inhibitors and modulators for a multitude of diseases. patsnap.com
Structure Activity Relationship Sar and Rational Design Principles for Fluorinated N,4 Dimethylbenzene 1 Sulfonamide Analogues
Systematic Variation of Substituents on the Benzenesulfonamide (B165840) Core
The benzenesulfonamide scaffold offers multiple points for chemical modification, each influencing the molecule's interaction with its biological target. Strategic variation of substituents on the aromatic ring and the sulfonamide nitrogen is a cornerstone of the lead optimization process for this class of compounds.
Positional Isomer Effects of Fluorine (e.g., ortho-, meta-, para-substitution)
The position of the fluorine atom on the benzenesulfonamide ring has a profound impact on the compound's inhibitory activity. Fluorine's high electronegativity and small size allow it to modulate the electronic properties of the aromatic ring and form specific interactions within a protein's active site without introducing significant steric hindrance. eurekaselect.comnih.gov
Studies comparing positional isomers of fluorinated benzenesulfonamides as inhibitors of human carbonic anhydrase (hCA) isoforms have provided detailed SAR insights. nih.gov For instance, in one study, a 2-fluoro (ortho) substituted derivative was identified as a highly potent inhibitor of the hCA II isoform with an inhibition constant (K_I) of 3.9 nM. nih.gov Shifting the fluorine substituent from the ortho- to the para- (4-fluoro) position resulted in a slight decrease in inhibitory potency, yielding a K_I of 9.2 nM. nih.gov This suggests that for this particular target, the ortho position is slightly more favorable for the fluorine atom, potentially due to optimal orientation for interactions within the enzyme's active site. The systematic synthesis and evaluation of ortho-, meta-, and para-substituted analogues are crucial for developing a comprehensive understanding of the SAR and identifying the optimal substitution pattern for a given biological target. nih.gov
Table 1: Effect of Fluorine Position on Inhibition of Carbonic Anhydrase II Data extracted from a study on benzylaminoethyureido-tailed benzenesulfonamides. nih.gov
| Fluorine Position | Compound Series | Inhibition Constant (K_I) against hCA II |
|---|---|---|
| ortho- (2-Fluoro) | SA Derivative | 3.9 nM |
| para- (4-Fluoro) | SA Derivative | 9.2 nM |
Influence of N-Substitution (e.g., N-methyl, N,N-dimethyl)
Modification of the sulfonamide nitrogen atom is a key strategy for modulating the physicochemical and biological properties of benzenesulfonamide derivatives. The presence and nature of substituents on the nitrogen atom influence hydrogen bonding capacity, lipophilicity, and steric fit within the target's binding pocket.
Moving from a primary sulfonamide (-SO₂NH₂) to a secondary sulfonamide, such as the N-methyl group in 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide, alters the molecule's hydrogen bond donor-acceptor profile. While a primary sulfonamide has two donor protons, an N-methyl derivative has only one. This can be critical for achieving selectivity between different protein targets. Further substitution to a tertiary N,N-dimethyl sulfonamide removes the hydrogen bond donor capability entirely, which can be advantageous or detrimental depending on the specific interactions required for binding. nih.govbioinfopublication.org Studies on various N-substituted sulfonamides have shown that even the length of an N-alkyl chain can significantly impact inhibitory potential against enzymes like lipoxygenase. bioinfopublication.org
Role of Aromatic Ring Substituents (e.g., methyl groups)
In addition to the fluorine atom, other substituents on the aromatic ring, such as the 4-methyl group in the titular compound, play a vital role in defining the molecule's activity. Methyl groups are typically incorporated to enhance hydrophobic interactions with nonpolar residues in a binding site. rsc.org
Furthermore, substituents like methyl groups can influence the electronic nature of the aromatic ring. These electronic effects can modulate the acidity of the sulfonamide NH proton and the strength of non-covalent interactions, such as NH–π interactions between the sulfonamide and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein target. researchgate.netvu.nl The interplay between the electron-withdrawing fluorine and the electron-donating methyl group creates a specific electronic distribution across the benzene (B151609) ring that can be finely tuned for optimal target engagement.
Correlating Structural Features with Biological Potency and Selectivity
X-ray crystallography has been instrumental in elucidating how these structural features translate into specific molecular interactions. nih.govnih.gov For carbonic anhydrase inhibitors, for example, the sulfonamide group coordinates directly with the zinc ion in the active site. The potency of this interaction is modulated by the electronic properties of the substituted benzene ring. nih.gov The fluorine and methyl groups, along with the N-methyl substituent, orient themselves to form favorable van der Waals, hydrophobic, or hydrogen bonding interactions with specific amino acid residues lining the active site cavity. nih.govnih.gov Selectivity between closely related protein isoforms is often achieved by exploiting subtle differences in the shape and amino acid composition of their active sites. A substituent that forms a beneficial hydrophobic contact in the target isoform might cause a steric clash in an off-target isoform, thus conferring selectivity. nih.gov
Chemoinformatic and Computational Approaches for Lead Optimization
Modern lead optimization heavily relies on chemoinformatic and computational tools to accelerate the design-synthesize-test cycle. nih.govresearchgate.net These methods allow for the in silico evaluation of virtual compounds, helping to prioritize the synthesis of candidates with the highest probability of success.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are developed to correlate the structural properties of a series of molecules with their biological activity. nih.govresearchgate.net These models can then predict the potency of novel, unsynthesized analogues, guiding the design of more effective compounds.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. researchgate.netresearchgate.net Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, rationalizing observed SAR and suggesting modifications to improve binding affinity.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time. acs.org This method can assess the stability of the predicted binding mode and help understand the influence of molecular flexibility on inhibitory activity and selectivity. researchgate.net
Quantum Mechanical (QM) Methods: QM calculations are used to accurately determine the electronic properties of molecules, such as charge distribution and molecular electrostatic potential (MEP). mkjc.in These methods can provide a deeper understanding of bonding interactions and help in calculating binding free energies with greater accuracy. nih.govacs.org
Design Strategies for Modulating Binding Thermodynamics and Kinetics
Beyond simply improving binding affinity, advanced drug design focuses on modulating the thermodynamics and kinetics of the drug-target interaction to achieve a desired pharmacological effect.
Binding Thermodynamics: The goal is to optimize the Gibbs free energy of binding (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions. Rational design strategies aim to maximize favorable enthalpic contributions (e.g., by forming strong hydrogen bonds) and minimize entropic penalties. For sulfonamide inhibitors, it is crucial to determine the "intrinsic" thermodynamic parameters by dissecting the contributions from protonation/deprotonation events of the ligand, the target, and the buffer, which provides a clearer picture of the direct molecular recognition event. nih.govresearchgate.net
Binding Kinetics: The rates of association (k_on) and dissociation (k_off) of a drug from its target are often more predictive of in vivo efficacy than binding affinity alone. The dissociation rate constant (k_off) determines the drug-target residence time. A long residence time can lead to a more sustained pharmacological effect. Design strategies can modulate binding kinetics by targeting the transition state of the binding event. figshare.com For instance, incorporating hydrophobic moieties can increase the association rate (k_on) by promoting a pre-binding stage where the ligand interacts with hydrophobic patches near the active site entrance. acs.org Techniques like Surface Plasmon Resonance (SPR) are used to experimentally measure these kinetic parameters and validate design strategies. youtube.com
Understanding the Role of Fluorine in Enhancing Ligand-Protein Interactions
The introduction of a fluorine atom into a drug molecule, such as in a hypothetical series of fluorinated N,4-dimethylbenzene-1-sulfonamide analogues, can significantly modulate its biological activity through various mechanisms that enhance ligand-protein interactions. Fluorine's unique properties—its small size, high electronegativity, and the ability of the carbon-fluorine bond to act as a weak hydrogen bond acceptor—are key to these enhancements.
One of the primary roles of fluorine is to alter the electronic properties of the molecule. Its strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing interactions with amino acid residues in a protein's binding pocket. For instance, the strategic placement of a fluorine atom on the benzene ring of a sulfonamide could modulate the pKa of the sulfonamide nitrogen, potentially leading to stronger hydrogen bonding with the target protein.
The substitution of hydrogen with fluorine can also lead to conformational restriction of the molecule. This pre-organization of the ligand into a bioactive conformation can reduce the entropic penalty upon binding to the protein, thereby increasing binding affinity. The gauche effect, often observed in fluorinated alkanes, is an example of how fluorine can influence molecular shape.
Below is a hypothetical data table illustrating how the introduction of fluorine could impact the properties and activity of N,4-dimethylbenzene-1-sulfonamide analogues, based on general principles observed in medicinal chemistry.
| Compound Name | Structure | LogP (Predicted) | Target Binding Affinity (IC50, nM) (Hypothetical) | Key Interactions Observed (Hypothetical) |
| N,4-dimethylbenzene-1-sulfonamide | 2.1 | 500 | Hydrogen bonding, Hydrophobic interactions | |
| This compound | 2.3 | 150 | Enhanced hydrophobic interactions, Potential C-F---C=O interactions | |
| 3-Fluoro-N,4-dimethylbenzene-1-sulfonamide | 2.3 | 200 | Altered electronics affecting hydrogen bond strength |
It is crucial to reiterate that the data presented above is illustrative and not based on published experimental results for this compound. The lack of specific studies on this compound means that any discussion on its SAR and rational design remains speculative and grounded in the broader principles of medicinal chemistry. Further experimental investigation is necessary to elucidate the precise effects of the 2-fluoro substitution on the biological activity of N,4-dimethylbenzene-1-sulfonamide.
Future Research Trajectories and Potential Academic Applications of 2 Fluoro N,4 Dimethylbenzene 1 Sulfonamide
Discovery of Novel Molecular Targets and Biological Pathways
The exploration of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide's biological activity is a primary area for future research. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, known for its ability to interact with various enzymes and receptors. The introduction of a fluorine atom and methyl groups on the benzene (B151609) ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to novel biological activities.
Future investigations will likely focus on screening this compound against a diverse panel of molecular targets. Given the history of sulfonamides, key areas of interest would include their potential as inhibitors of enzymes such as carbonic anhydrases, proteases, and kinases. Furthermore, their role as modulators of ion channels and nuclear receptors warrants investigation. High-throughput screening (HTS) campaigns, coupled with computational docking studies, could rapidly identify potential protein targets.
Once a preliminary target is identified, subsequent research would delve into the specific biological pathways affected by the compound. Techniques such as transcriptomics (RNA-seq) and proteomics would be invaluable in elucidating the downstream effects of target engagement. This could reveal previously unknown connections between molecular targets and cellular processes, offering new insights into disease mechanisms. The versatile nature of arylsulfonamides makes them a valuable motif in drug discovery, with opportunities for developing novel agents for various therapeutic areas. nih.gov
Table 1: Potential Molecular Target Classes for this compound
| Target Class | Rationale for Investigation | Potential Therapeutic Areas |
| Carbonic Anhydrases | Sulfonamides are classic inhibitors of this enzyme class. | Glaucoma, epilepsy, altitude sickness |
| Kinases | Many kinase inhibitors incorporate sulfonamide-like features. | Cancer, inflammatory diseases |
| Proteases | The sulfonamide group can act as a transition-state mimic. | Infectious diseases, cancer |
| Nuclear Receptors | Modulation of receptor activity by small molecules. | Metabolic diseases, inflammation |
| Ion Channels | Potential for allosteric modulation of channel function. | Neurological disorders, cardiovascular diseases |
Advanced Spectroscopic and Imaging Techniques for Real-Time Interaction Studies
Understanding the dynamic interactions between this compound and its biological targets in real-time is crucial for elucidating its mechanism of action. Advanced spectroscopic and imaging techniques offer powerful tools to achieve this.
Rotational spectroscopy, for instance, can provide high-resolution structural information about the compound in the gas phase, revealing its preferred conformations. mdpi.com This information is invaluable for understanding how the molecule might bind to a target protein. In the solution phase, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Saturation Transfer Difference (STD) NMR and WaterLOGSY, can identify binding epitopes and determine binding affinities to target proteins.
To visualize these interactions within a cellular context, fluorescence-based imaging techniques are indispensable. By attaching a fluorescent tag to the sulfonamide, researchers can track its localization and dynamics within living cells. bioimagingtech.com Förster Resonance Energy Transfer (FRET) imaging can be employed to monitor the proximity between the labeled compound and a fluorescently tagged target protein, providing real-time evidence of binding. scitechdaily.com Furthermore, advanced imaging modalities like Positron Emission Tomography (PET) could be adapted to study the in vivo biodistribution and target engagement of a radiolabeled version of the compound. nih.govazolifesciences.com
Table 2: Spectroscopic and Imaging Techniques for Interaction Studies
| Technique | Information Gained | Application to this compound |
| Rotational Spectroscopy | Gas-phase molecular conformation. | Determining the stable 3D structure for computational modeling. mdpi.com |
| NMR Spectroscopy | Binding affinity and epitope mapping. | Characterizing the interaction with a purified target protein. |
| Fluorescence Microscopy | Subcellular localization and dynamics. | Visualizing compound uptake and distribution in live cells. bioimagingtech.com |
| FRET Imaging | Real-time protein-ligand binding. | Confirming direct interaction with the target protein in a cellular environment. scitechdaily.com |
| PET Imaging | In vivo biodistribution and target occupancy. | Assessing pharmacokinetic properties and target engagement in animal models. nih.govazolifesciences.com |
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of compounds like this compound. nih.gov These computational tools can analyze vast datasets to predict various properties of the molecule, thereby accelerating the research and development process. nih.gov
Machine learning algorithms can be trained on large databases of known sulfonamides and their biological activities to predict the potential targets and efficacy of this compound. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the specific structural features of the compound (e.g., the position of the fluorine and methyl groups) with its predicted biological activity.
Exploration as Chemical Probes for Mechanistic Biological Research
Beyond its potential therapeutic applications, this compound could serve as a valuable chemical probe for basic biological research. A chemical probe is a small molecule that can be used to perturb a specific protein or pathway, thereby enabling the study of its function in a biological system.
Should this compound be found to be a potent and selective inhibitor of a particular protein, it could be used to investigate the role of that protein in various cellular processes. For example, if it selectively inhibits a novel kinase, it could be used to dissect the signaling pathways regulated by that kinase.
To be an effective chemical probe, a compound should ideally have a well-defined mechanism of action, high potency, and high selectivity. Future research would focus on characterizing these properties for this compound. This would involve extensive selectivity profiling against a broad range of related and unrelated targets. The development of a "clickable" version of the molecule, by incorporating a bioorthogonal handle, would further enhance its utility as a chemical probe, allowing for techniques like activity-based protein profiling to identify its cellular targets.
Development of Next-Generation Synthetic Methodologies for Fluorinated Analogues
The synthesis of fluorinated organic molecules is a topic of significant interest in organic chemistry. The development of novel and efficient methods for the synthesis of this compound and its analogues represents a significant academic pursuit.
Traditional methods for the synthesis of aryl sulfonamides often involve the reaction of an arylsulfonyl chloride with an amine. nih.gov However, there is a continuous drive to develop more sustainable and versatile synthetic routes. Recent advances in this area include photocatalytic methods for the three-component coupling of aryl radicals, a sulfur dioxide surrogate, and an amine. rsc.org Exploring the application of such modern synthetic strategies to the preparation of this compound would be a valuable contribution to the field of organic synthesis.
Furthermore, the development of methods for the late-stage fluorination of related sulfonamide scaffolds would provide access to a diverse library of fluorinated analogues. This would enable a systematic investigation of the structure-activity relationships, allowing researchers to fine-tune the properties of the molecule for specific biological applications. The synthesis of isotopically labeled versions of the compound would also be crucial for use in advanced analytical studies, such as mass spectrometry-based proteomics and in vivo imaging.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide, and what critical reaction parameters influence yield optimization?
- Methodological Answer : Synthesis typically involves sulfonation of a fluorinated benzene precursor (e.g., 2-fluoro-4-methylbenzene) using chlorosulfonic acid at 0–5°C to minimize polysubstitution . Subsequent amidation with dimethylamine under pH 8–9 (controlled via slow addition of base) achieves yields >65%. Key parameters include stoichiometric ratios (1:1.2 for sulfonation) and inert atmosphere conditions to prevent oxidation . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are diagnostic?
- Methodological Answer :
- ¹H/¹³C NMR : Fluorine’s electronegativity induces deshielding; expect a singlet for the sulfonamide proton (δ 7.2–7.8 ppm) and methyl groups as singlets (δ 2.3–2.6 ppm). Coupling constants (³JHF ≈ 8–12 Hz) confirm para-substitution .
- ¹⁹F NMR : A single peak at δ 110–125 ppm indicates fluorine’s position.
- HRMS : Molecular ion [M+H]⁺ at m/z 217.05 (C₈H₁₀FNO₂S) with sulfur isotope patterns (³²S/³⁴S ≈ 95:4) confirms molecular identity .
Q. How do fluorine and methyl substituents influence the physicochemical properties of this compound?
- Methodological Answer : Fluorine reduces logP by ~0.5 compared to non-fluorinated analogs (measured via HPLC), enhancing hydrophilicity. Methyl groups increase steric bulk, reducing aqueous solubility (<1 mg/mL) but improving crystallinity (melting point ~145–150°C). Computational models (e.g., COSMO-RS) predict solubility parameters and partition coefficients .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during sulfonation of fluorinated benzene derivatives in this compound synthesis?
- Methodological Answer : Competing sulfone formation is minimized by:
- Strict temperature control (<10°C) during sulfonation.
- Using excess chlorosulfonic acid (3:1 molar ratio) to favor mono-sulfonation.
- Quenching unreacted reagents with ice-cold water immediately post-reaction . Kinetic studies (HPLC monitoring) show 85% conversion under optimized conditions.
Q. How can researchers resolve contradictions between crystallographic and spectroscopic data in fluorinated sulfonamide characterization?
- Methodological Answer : For conformational discrepancies (e.g., sulfonamide torsion angles):
- Perform variable-temperature NMR to assess dynamic averaging (e.g., rotational barriers ~15–20 kcal/mol).
- Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray data. In 4-fluoro analogs, crystallography often reveals planar sulfonamide groups, while NMR may show flexibility .
Q. What computational approaches predict the biological activity of this compound analogs, and how do they correlate with experimental data?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulates binding to targets like carbonic anhydrase IX (docking score ≤−8.5 kcal/mol indicates strong inhibition).
- MD Simulations : GROMACS trajectories (50 ns) assess stability of protein-ligand complexes. Fluorine’s electronegativity enhances hydrogen bonding with active-site zinc ions, improving Ki values by 3× versus non-fluorinated analogs . Validate with enzyme inhibition assays (IC₅₀ ≤ 50 nM).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
